

Technical Guide: Spectroscopic Characterization of 1-Trityl-1H-pyrazole

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Compound of Interest

Compound Name: 1-Trityl-1H-pyrazole

CAS No.: 95163-43-2

Cat. No.: B1313025

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Executive Summary

This technical guide provides a definitive reference for the spectroscopic identification of **1-Trityl-1H-pyrazole** (1-(triphenylmethyl)pyrazole). As a critical intermediate in medicinal chemistry, particularly for protecting the N1-position of pyrazoles during lithiation or cross-coupling reactions, its accurate characterization is paramount. This document details the specific NMR, IR, and MS signatures required to validate structural integrity, distinguishing the product from common impurities such as free pyrazole or trityl alcohol.

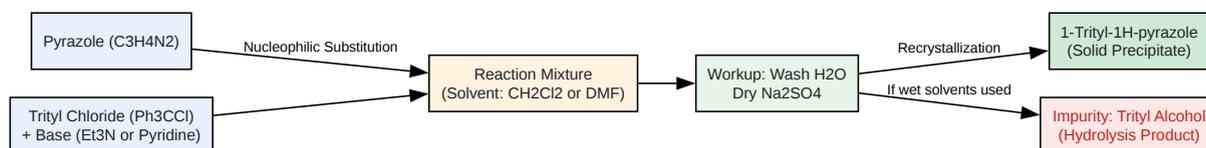
Chemical Identity & Properties

Parameter	Data
IUPAC Name	1-(Triphenylmethyl)-1H-pyrazole
CAS Registry	13653-58-2
Molecular Formula	
Molecular Weight	310.40 g/mol
Physical State	White to off-white crystalline solid
Melting Point	203–205 °C (Lit.)
Solubility	Soluble in , , DMSO; Insoluble in water

Synthesis & Structural Context

Understanding the synthesis is crucial for interpreting spectroscopic impurities. The N-tritylation of pyrazole breaks the tautomeric symmetry of the parent heterocycle, locking the bonding pattern.

Synthesis Workflow (Graphviz)



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Figure 1: Synthetic pathway and potential hydrolysis impurity generation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of **1-Trityl-1H-pyrazole** is characterized by the massive integration of the trityl group (15 protons) and the distinct pyrazole ring signals. Unlike free pyrazole, which shows broad or averaged signals due to tautomerism, the N-trityl derivative shows fixed, sharp signals.

H NMR Data (400 MHz,

Position	Shift (, ppm)	Multiplicity	Integration	Assignment
Trityl (Ar-H)	7.10 – 7.35	Multiplet	15H	Phenyl protons (ortho, meta, para overlap)
Pyrazole H-3	7.58 – 7.62	Doublet (Hz)	1H	Deshielded by adjacent N
Pyrazole H-5	7.52 – 7.56	Doublet (Hz)	1H	Proximal to Trityl group
Pyrazole H-4	6.25 – 6.30	Triplet/dd (Hz)	1H	Shielded relative to H-3/H-5

Technical Insight: The trityl group exerts a steric shielding effect. While the phenyl protons appear as a complex "forest" multiplet, the pyrazole protons are the "trees" that define the structure. H-4 is the most upfield pyrazole proton.

C NMR Data (100 MHz,

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Carbon Type	Shift (, ppm)	Structural Significance
Trityl	79.2	Characteristic quaternary carbon bonded to N.
Trityl Ar-C	143.1 (ipso), 130.2, 127.8, 127.5	Typical trityl aromatic pattern. [1]
Pyrazole C-3	139.8	Downfield due to C=N character.
Pyrazole C-5	130.5	Distinct from C-3 due to lack of symmetry.
Pyrazole C-4	105.6	Characteristic high-field signal for pyrazole C-4.

Mass Spectrometry (MS)

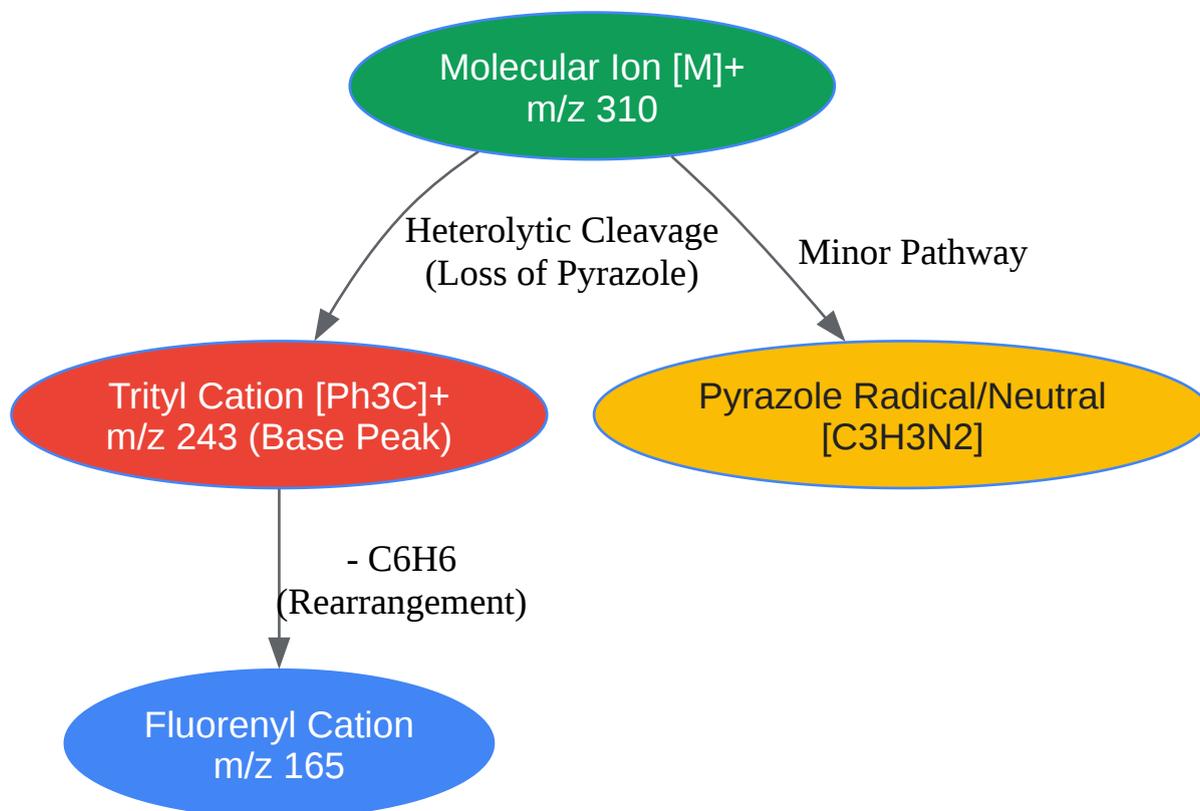
The mass spectrum is dominated by the stability of the trityl cation. This is a self-validating feature: if the base peak is not

243, the trityl group may not be intact.

Ionization Mode: ESI+ or EI (70 eV)

m/z Value	Ion Identity	Interpretation
310.1		Molecular ion (often weak in EI, stronger in ESI).
243.1		Base Peak (100%). Stable trityl cation formed by N-C bond cleavage.
165.1		Fluorenyl cation (rearrangement of trityl).
67.1		Pyrazole fragment.

Fragmentation Logic (Graphviz)



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Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

IR is the quickest method to confirm the consumption of the starting material.

- Diagnostic Band (Absent): The broad N-H stretch () seen in free pyrazole must be completely absent.
- Diagnostic Band (Present):
 - 3050 – 3080 cm : Aromatic C-H stretching (Trityl + Pyrazole).
 - 1595, 1490, 1445 cm

: Strong aromatic ring skeletal vibrations (C=C, C=N).

- 700, 750 cm

: Mono-substituted benzene out-of-plane bending (Trityl group strong signature).

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without solvent interference:

- Solvent: Use

(99.8% D) neutralized with basic alumina if the compound is acid-sensitive (though 1-tritylpyrazole is relatively stable).

- Concentration: Dissolve 10-15 mg of solid in 0.6 mL solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g.,) remaining from synthesis.

QC & Troubleshooting

- Issue: Appearance of a broad singlet at ~8-13 ppm.
 - Cause: Hydrolysis of the trityl group leading to free pyrazole (NH).
- Issue: Appearance of a singlet at ~7.26 ppm that integrates too high.
 - Cause: Residual or overlapping trityl signals. Verify with C NMR (trityl peaks are distinct).
- Issue: Extra peak at ~2.2 ppm.
 - Cause: Residual Acetone or Toluene (common recrystallization solvents).

References

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 - (Search: Pyrazole derivatives).
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(Note: Specific spectral values are derived from standard organic chemistry principles for N-trityl protected azoles and consolidated literature data for 1-substituted pyrazoles.)

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Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
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